molecular formula C21H18ClNO2 B2999554 (E)-3-(2-chloro-7-methoxyquinolin-3-yl)-1-(4-ethylphenyl)prop-2-en-1-one CAS No. 1241684-50-3

(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-1-(4-ethylphenyl)prop-2-en-1-one

Katalognummer: B2999554
CAS-Nummer: 1241684-50-3
Molekulargewicht: 351.83
InChI-Schlüssel: CGUCMNRIRBTBON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (E)-3-(2-chloro-7-methoxyquinolin-3-yl)-1-(4-ethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a quinoline scaffold substituted with chloro (Cl) and methoxy (OCH₃) groups at positions 2 and 7, respectively, and a 4-ethylphenyl group attached via a conjugated enone system. Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as privileged scaffolds in medicinal chemistry due to their structural versatility and diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Eigenschaften

IUPAC Name

(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-1-(4-ethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO2/c1-3-14-4-6-15(7-5-14)20(24)11-9-17-12-16-8-10-18(25-2)13-19(16)23-21(17)22/h4-13H,3H2,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUCMNRIRBTBON-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=C(N=C3C=C(C=CC3=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/C2=C(N=C3C=C(C=CC3=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-1-(4-ethylphenyl)prop-2-en-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a quinoline moiety, which is known for its diverse biological properties, linked to a prop-2-en-1-one scaffold. The presence of the chloro and methoxy substituents on the quinoline ring enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Tubulin Binding : Similar to other quinolone derivatives, this compound may target tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells .
  • Antioxidant Activity : The methoxy group can contribute to antioxidant properties, potentially reducing oxidative stress within cells .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression, although detailed studies are required to elucidate these pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related quinoline compounds. For instance, compounds targeting the colchicine binding site on β-tubulin have shown promise in inhibiting cancer cell proliferation while minimizing toxicity to normal cells. In vitro assays such as the Sulforhodamine B (SRB) assay have been employed to evaluate the cytotoxic effects against various cancer cell lines, including:

Cell Line GI50 (µM)
HeLa7.3
MDA-MB2310.0164
MDA-MB4680.023
MCF70.050

These results indicate significant potency against breast and cervical cancer cell lines, suggesting that this compound could be a viable candidate for further development in anticancer therapies .

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have been evaluated for antimicrobial activity. Studies indicate that certain quinoline derivatives exhibit strong antibacterial effects against Gram-positive and Gram-negative bacteria, making them potential candidates for treating infections .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds have revealed that modifications at specific positions on the quinoline ring can significantly influence biological activity. For example:

  • Methoxy Substituents : The position and number of methoxy groups can enhance cytotoxicity and selectivity towards cancer cells.
  • Chloro Group : The presence of a chloro substituent has been associated with increased binding affinity to target proteins involved in tumor growth.

Case Studies

  • Lead Optimization Study : A study focused on optimizing quinolone chalcone compounds demonstrated that modifications led to enhanced anticancer activity while maintaining low toxicity levels. The findings suggested that specific structural features are crucial for maximizing efficacy against resistant cancer cell lines .
  • Crystal Structure Analysis : Crystal structure analysis of related compounds has provided insights into the intermolecular interactions that stabilize these molecules, which can inform future design strategies for more effective derivatives .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Enzyme Inhibition
  • MAO-B Inhibition: The analog P16 (4-Cl/4-ethylphenyl) exhibits potent MAO-B inhibition (Ki = 0.11 μM), suggesting that the 4-ethylphenyl group synergizes with electron-withdrawing substituents for enhanced binding . The target compound’s quinoline moiety may shift selectivity toward other targets (e.g., kinases or antimicrobial enzymes) due to its bulkier structure .
  • AChE Inhibition: Chalcones with nitro or methoxy groups (e.g., compound 9 in ) show strong AChE binding via H-bonding (nitro-O with Glu/Asp). The target compound’s OCH₃ and Cl groups may similarly interact with catalytic triads .
Antimicrobial and Anticancer Potential
  • Quinoline-chalcone hybrids (e.g., ) demonstrate broad-spectrum antibacterial and antifungal activities, attributed to the chloro substituent’s electrophilic reactivity and membrane disruption . The target compound’s 2-Cl-7-OCH₃-quinoline motif is structurally analogous to bioactive quinoline antibiotics like chloroquine.

Physicochemical and Crystallographic Properties

  • Crystal Packing: Methoxy and ethoxy substituents in chalcone derivatives (e.g., ) induce specific supramolecular arrangements via C-H···O and π-π interactions. The target compound’s OCH₃ group is expected to stabilize crystal lattices through H-bonding .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (E)-3-(2-chloro-7-methoxyquinolin-3-yl)-1-(4-ethylphenyl)prop-2-en-1-one?

  • Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation, where 2-chloro-7-methoxyquinoline-3-carbaldehyde reacts with 4-ethylacetophenone under basic conditions (e.g., NaOH/ethanol). Reaction monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate gradient) are critical. Structural confirmation relies on 1^1H/1313C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural conformation of this chalcone derivative validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond lengths, angles, and torsional parameters. For example, SC-XRD data reveal the (E)-configuration of the α,β-unsaturated ketone system, with typical C=O and C=C bond lengths of ~1.21 Å and ~1.33 Å, respectively. Disorder in solvent molecules (e.g., ethanol) requires refinement using SQUEEZE in crystallographic software .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer : Initial bioactivity screening should focus on in vitro assays targeting antimicrobial (e.g., MIC against S. aureus or E. coli), anticancer (MTT assay on cancer cell lines), and antiplasmodial (parasite lactate dehydrogenase assay) activities. Dose-response curves (0.1–100 µM) and positive controls (e.g., chloroquine for antimalarial tests) are essential for validation .

Advanced Research Questions

Q. How can computational methods resolve contradictions between spectroscopic and crystallographic data for this compound?

  • Methodological Answer : Discrepancies in NMR-derived solution-phase conformations vs. solid-state SC-XRD data can be addressed using density functional theory (DFT). Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level and calculate NMR chemical shifts with gauge-including atomic orbitals (GIAO). Compare computed shifts with experimental 1^1H NMR to identify dominant conformers in solution .

Q. What strategies optimize the yield of the (E)-isomer during synthesis?

  • Methodological Answer : To minimize (Z)-isomer formation:

  • Use polar aprotic solvents (e.g., DMF) to stabilize the enolate intermediate.
  • Control reaction temperature (<60°C) to avoid thermal isomerization.
  • Employ acid catalysts (e.g., HCl in ethanol) to favor keto-enol tautomerism.
  • Monitor reaction progress via UV-Vis spectroscopy (λ~350 nm for chalcone absorption) .

Q. How does substituent variation (e.g., chloro vs. methoxy groups) impact bioactivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogues with substituent modifications (e.g., replacing 7-methoxy with 7-hydroxy or 7-nitro groups). Test bioactivity in parallel and use statistical tools (e.g., ANOVA) to identify critical functional groups. For example, chloro groups at C2 enhance antimicrobial activity by increasing lipophilicity (logP ~3.5) .

Q. What experimental design considerations address stability challenges in biological assays?

  • Methodological Answer : For time-dependent degradation (e.g., hydrolysis of the α,β-unsaturated ketone):

  • Use accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring.
  • Stabilize solutions with antioxidants (e.g., 0.1% BHT) or light-protected vials.
  • Validate bioassay results with freshly prepared stock solutions .

Data Contradiction Analysis

Q. Conflicting reports on anticancer activity: How to validate reproducibility?

  • Methodological Answer : Replicate assays across independent labs using standardized protocols (e.g., NCI-60 cell line panel). Cross-validate via orthogonal methods:

  • Apoptosis (Annexin V/PI staining).
  • Cell cycle analysis (propidium iodide flow cytometry).
  • Mitochondrial membrane potential (JC-1 assay).
  • Ensure compound purity (>95% by HPLC) and exclude solvent artifacts (e.g., DMSO cytotoxicity controls) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.